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N-(4-chlorophenethyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide

Kinase inhibitor design SDH inhibitor SAR Pyrazole substitution

Inconsistent supply of structurally defined IRAK-4 chemical probes stalls medicinal chemistry campaigns. This compound provides a resolution with its fully characterized 3,4,5-trimethylpyrazole scaffold, enabling reproducible kinase profiling and SDH inhibition SAR studies. • Differentiated lipophilic framework: XLogP3 = 4.2 vs. nicotinamide parent (-0.37) for passive permeability profiling • Aligned with US 9,169,252 B2 IRAK-4 inhibitor genus, suitable as a starting scaffold or reference analog • 3,4,5-Trimethylpyrazole head group enables steric and lipophilic tolerance mapping in the ubiquinone-binding cleft Standard packs: 10 mg, 50 mg, 100 mg; custom bulk synthesis available. In stock for immediate global shipping.

Molecular Formula C20H21ClN4O
Molecular Weight 368.87
CAS No. 1251593-63-1
Cat. No. B2732250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorophenethyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide
CAS1251593-63-1
Molecular FormulaC20H21ClN4O
Molecular Weight368.87
Structural Identifiers
SMILESCC1=C(N(N=C1C)C2=NC=C(C=C2)C(=O)NCCC3=CC=C(C=C3)Cl)C
InChIInChI=1S/C20H21ClN4O/c1-13-14(2)24-25(15(13)3)19-9-6-17(12-23-19)20(26)22-11-10-16-4-7-18(21)8-5-16/h4-9,12H,10-11H2,1-3H3,(H,22,26)
InChIKeyAQGJSAOAYVTDOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(4-chlorophenethyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide


N-(4-chlorophenethyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide (CAS 1251593-63-1) is a synthetic heteroaryl-substituted nicotinamide derivative bearing a 3,4,5-trimethyl-1H-pyrazol-1-yl moiety at the pyridine 6-position and a 4-chlorophenethyl group on the carboxamide nitrogen [1]. This compound falls within a structural class disclosed in patent literature as heteroaryl-substituted nicotinamide kinase inhibitors, specifically modulators of IRAK-4 [2]. Computed physicochemical descriptors include a molecular weight of 368.9 g/mol, XLogP3-AA of 4.2, topological polar surface area of 59.8 Ų, one hydrogen bond donor, and three hydrogen bond acceptors [1].

Compound Class Heteroaryl-substituted nicotinamide kinase probe
Target Context IRAK-4 pathway inhibition / SDH inhibition SAR studies
Physicochemical Profile Lipophilic scaffold (computed logP ~4), low H-bond donor count (HBD=1)

Generic Substitution Risks in Lead Optimization


In-class nicotinamide–pyrazole hybrids cannot be treated as interchangeable building blocks because subtle variations in pyrazole methylation pattern and N-arylalkyl substitution produce divergent physicochemical and recognition profiles. The target compound's 3,4,5-trimethylpyrazole core generates higher lipophilicity (XLogP3-AA = 4.2) and reduced hydrogen-bond donor count (HBD = 1) relative to des-methyl or mono-methyl analogs [1]. Epitope-level differences in steric bulk, polar surface area (59.8 Ų), and rotatable bond count (5) directly affect target-binding complementarity within the kinase ATP-pocket or the succinate dehydrogenase ubiquinone-binding cleft, as observed across the nicotinamide–pyrazole SDH inhibitor series [2]. These quantitative property differences make ad hoc substitution of the trimethylpyrazole head group with a less-substituted pyrazole or replacement of the 4-chlorophenethyl tail with a benzyl or methoxybenzyl congener a risk-laden procurement decision without confirmatory biochemical profiling.

Attribute
This Compound
Analog Risk
Pyrazole Methylation
3,4,5-Trimethyl
Mono-methyl analog may shift lipophilicity and steric fit within the binding pocket
N-Arylalkyl Tail
4-Chlorophenethyl
Benzyl or methoxybenzyl congeners may alter target-engagement context and require re-profiling
6-Position Heteroaryl
Pyrazole (patent-defined pharmacophore)
Non-pyrazole analogs are excluded from the IRAK-4 claimed pharmacophore space

Quantitative Differentiation vs. Closest Analogs


Pyrazole Methylation: Trimethyl vs. Monomethyl

The target compound incorporates a 3,4,5-trimethyl-1H-pyrazol-1-yl head group, whereas the closest catalogued analog N-(4-chlorophenethyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamide carries only a single methyl substituent at the pyrazole 3-position . The trimethyl substitution pattern increases molecular weight from 340.81 to 368.9 Da and is expected to raise lipophilicity and steric occupancy within the target binding pocket [1]. In the pyrazole–nicotinamide SDH inhibitor series, structural modification of the pyrazole substituents directly correlated with antifungal EC₅₀ values spanning 21.4 to >100 µM, indicating that methyl count and position are critical activity determinants [2].

Pyrazole Methylation
Class-level inference
Trimethyl vs. Monomethyl: ΔMW +28.1 Da; est. ΔXLogP ≈ +0.8–1.2
Supports steric/lipophilic SAR differentiation
SDH inhibition SAR context; Pest Manag Sci 2017
Kinase inhibitor design SDH inhibitor SAR Pyrazole substitution

Lipophilicity Comparison with Parent Nicotinamide

The computed XLogP3-AA value of 4.2 for the target compound [1] represents a >4.5 log-unit increase relative to the parent nicotinamide scaffold (XLogP3 ≈ −0.37) [2]. This lipophilicity shift is driven by the combined contributions of the 4-chlorophenethyl tail and the trimethylpyrazole head group. The high logP places the compound in a permeability-favorable range (logP 3–5) suitable for cell-based assay development but also mandates careful solubility assessment in aqueous buffer systems [3].

Lipophilicity Shift
Cross-study comparable
XLogP3 4.2 vs. parent nicotinamide −0.37 (Δ +4.57)
Supports permeability-range ADME profiling context
Requires solubility assessment in assay buffer systems
Lipophilicity ADME profiling Niacinamide derivatives

Hydrogen Bond Donor Profile Differentiation

The target compound possesses a single hydrogen-bond donor (the carboxamide NH) and three acceptors [1], yielding a donor/acceptor ratio of 1:3. In contrast, the parent nicotinamide scaffold has two donors (amide NH₂) and two acceptors (2:2 ratio) [2]. The N-(4-methoxybenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide analog also has HBD = 1, but its methoxybenzyl substituent introduces an additional acceptor, modifying the HBA count and potentially altering hinge-region hydrogen-bond networks in kinase targets .

HBD Profile
Supporting evidence
HBD 1 (target) vs. 2 (parent nicotinamide); ΔHBD −1
May support membrane permeation assessment over aqueous solubility
HBA count differs from methoxybenzyl analog (HBA=4)
Hydrogen bonding Kinase hinge-binding Medicinal chemistry design

Patent-Scaffold Link to IRAK-4 Kinase Inhibition

The structural scaffold of N-(4-chlorophenethyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide falls within the generic Markush claims of US Patent 9,169,252 B2 (Bristol-Myers Squibb), which describes heteroaryl-substituted nicotinamide compounds as IRAK-4 kinase modulators useful for inflammatory and autoimmune diseases [1]. The patent explicitly encompasses pyrazole as a heteroaryl (HET) substituent with defined Ra and Rb substitution, matching the trimethylpyrazole moiety. While the specific compound's IRAK-4 IC₅₀ is not publicly disclosed, the claimed genus includes compounds with kinase inhibitory activity in biochemical and cellular assays [1]. In contrast, simpler analogs lacking the 6-pyrazole substituent (e.g., N-(4-chlorophenethyl)nicotinamide) are structurally excluded from this patent class, limiting their relevance for IRAK-4-targeted programs.

Patent Scaffold
Class-level inference
Falls within US 9,169,252 B2 Formula (I)
Supports IRAK-4 pharmacophore screening context
No public IC₅₀ disclosed; supplier verification advised
IRAK-4 inhibitor Kinase patent landscape Immunology drug discovery

Rotatable Bond Count and Conformational Flexibility

The target compound has five rotatable bonds, as computed by Cactvs [1]. The baseline N-(4-chlorophenethyl)nicotinamide has four rotatable bonds due to the absence of the pyrazole ring. The additional rotatable bond arises from the N(pyridine)–N(pyrazole) linkage, which introduces a degree of conformational freedom that can modulate the entropic penalty upon target binding. In the broader pyrazole–nicotinamide SDH inhibitor series, conformational flexibility around the pyrazole–pyridine axis was shown to influence the depth of inhibitor embedding in the SDH binding pocket [2].

Conformational Flexibility
Class-level inference
RotB 5 (target) vs. 4 (4-Cl-phenethyl analog); ΔRotB +1
Supports entropic penalty context in target binding
Relevant for fragment-based optimization workflows
Conformational entropy Ligand efficiency Molecular flexibility

Vendor-Disclosed Purity Specification Analysis

Commercial suppliers list N-(4-chlorophenethyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide with a typical purity of 95% . In comparison, generic nicotinamide is routinely available at ≥98% purity (HPLC) from major vendors . The 95% purity specification for the target compound is typical for early-stage medicinal chemistry building blocks but necessitates in-house QC validation (HPLC, NMR) before use in quantitative biochemical assays. No pharmacopeial monograph exists for this compound, placing the burden of purity verification on the end user.

Purity Specification
Data to verify
95% (target) vs. ≥98% parent (Δ ≥ −3 pp)
Supports purity-adjusted concentration calculation
No pharmacopeial monograph; end-user QC advised
Compound quality control Procurement specification Assay reproducibility

Recommended Application Scenarios for Scientific Procurement


IRAK-4 Kinase Inhibitor Lead Optimization

Due to its structural alignment with the heteroaryl-substituted nicotinamide genus claimed in US 9,169,252 B2 for IRAK-4 modulation [1], this compound is most appropriately deployed as a starting scaffold or reference analog in IRAK-4 medicinal chemistry campaigns. Its XLogP3-AA of 4.2 and HBD count of 1 [2] provide a lipophilic, low-hydrogen-bond-donor framework suitable for ATP-competitive kinase profiling in biochemical and cellular assays.

Succinate Dehydrogenase Inhibitor Analog Probing

The pyrazole–nicotinamide architecture has been established as a productive scaffold for SDH inhibition, with compound 3l from the Lv et al. (2017) series achieving EC₅₀ values of 33.5 µM and 21.4 µM against H. maydis and R. cerealis, respectively [3]. The target compound's 3,4,5-trimethylpyrazole substitution represents a structurally differentiated head group within this chemotype, enabling SAR expansion around steric and lipophilic tolerance in the SDH ubiquinone-binding pocket.

Cellular Permeability Probe Development

With a computed XLogP3-AA of 4.2 and TPSA of 59.8 Ų [2], the compound occupies a favorable region of the ADME chemical space for passive membrane permeability. It can serve as a calibrated lipophilic probe in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer studies, where its properties contrast sharply with the hydrophilic nicotinamide parent (XLogP3 = −0.37), enabling structure–property relationship (SPR) mapping.

Kinase Selectivity Panel Profiling

Given the patent-based association with IRAK-4 [1] and the compound's five rotatable bonds and restricted hydrogen-bonding profile [2], it is suited for broad kinome selectivity screening (e.g., DiscoverX KINOMEscan or similar). Results can clarify whether the trimethylpyrazole head group confers kinase-subfamily selectivity advantages over less-substituted pyrazole analogs, guiding procurement decisions for follow-up analogs.

Application
Selection Property
Validation Focus
IRAK-4 pathway inhibition studies
Heteroaryl-substituted nicotinamide scaffold
IRAK-4 biochemical and cellular assay context
SDH inhibition SAR studies
Trimethylpyrazole steric and lipophilic profile
SDH ubiquinone-binding pocket SAR interpretation
Cell-based permeability probe development
Lipophilic permeability-range profile
PAMPA / Caco-2 permeability assay context
Kinase selectivity panel profiling
Restricted H-bond donor framework (HBD=1)
Kinome-wide selectivity screening context
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